molecular formula C19H20N4S B3920889 N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline

N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline

Cat. No.: B3920889
M. Wt: 336.5 g/mol
InChI Key: AQNAVIQYPQLIFP-VIONNNQVSA-N
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Description

N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline is a complex organic compound with a unique structure that includes a benzothiazole moiety and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline typically involves multiple steps. One common route includes the condensation of 3-methylbenzothiazol-2(3H)-one with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A simpler compound with similar structural features but lacking the benzothiazole moiety.

    4-dimethylaminobenzaldehyde: Contains a dimethylamino group and an aldehyde functional group.

    Benzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.

Uniqueness

N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline is unique due to its combination of a benzothiazole moiety and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(E,3E)-3-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]prop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-22(2)16-12-10-15(11-13-16)7-6-14-20-21-19-23(3)17-8-4-5-9-18(17)24-19/h4-14H,1-3H3/b7-6+,20-14+,21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNAVIQYPQLIFP-VIONNNQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C=C\C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline
Reactant of Route 5
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline
Reactant of Route 6
N,N-dimethyl-4-{(1E,3E)-3-[(2Z)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]prop-1-en-1-yl}aniline

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